Strychnidin-10-one

Beschreibung

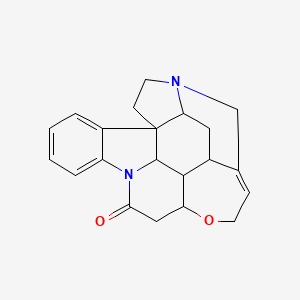

Strychnidin-10-one, commonly known as strychnine, is a monoterpenoid indole alkaloid derived from the seeds of Strychnos nux-vomica. Its molecular formula is C₂₁H₂₂N₂O₂, with a molecular weight of 334.41 g/mol . Structurally, it features a complex polycyclic framework with a ketone group at position 10. Strychnine is notorious for its extreme toxicity, acting as a competitive antagonist of glycine receptors in the central nervous system, leading to convulsions and respiratory failure . Despite its toxicity, strychnine and its derivatives (e.g., nitrate and hydrochloride salts) are used in biochemical research and as central nervous system stimulants under controlled conditions .

Eigenschaften

IUPAC Name |

4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGVPVSNSZLJIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-24-9 | |

| Record name | strychnine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Enzymatic Assembly in Strychnos Species

The biosynthesis of strychnidin-10-one in Strychnos nux-vomica begins with the condensation of tryptamine and secologanin, catalyzed by strictosidine synthase, to form strictosidine. This intermediate undergoes a series of transformations:

-

Hydrolysis : Removal of the glucose moiety generates a reactive aldehyde intermediate.

-

Pictet-Spengler Rearrangement : Formation of geissoschizine, a pivotal branch-point intermediate for monoterpene indole alkaloids.

-

Oxidative Modifications : Cytochrome P450 enzymes mediate spiro-oxindole formation and subsequent rearrangements to yield dehydropreakuammicine.

-

Decarboxylation and Reduction : Conversion to norfluorocurarine, followed by stereospecific reduction, produces the Wieland-Gumlich aldehyde, a direct precursor to strychnidin-10-one.

Table 1: Key Biosynthetic Intermediates and Enzymes

| Intermediate | Enzyme Involved | Function |

|---|---|---|

| Strictosidine | Strictosidine synthase | Condensation of tryptamine/secologanin |

| Geissoschizine | Non-enzymatic rearrangement | Scaffold branching |

| Dehydropreakuammicine | Cytochrome P450 oxidase | Spiro-oxindole formation |

| Wieland-Gumlich aldehyde | NADPH-dependent reductase | Stereochemical resolution |

Recent heterologous expression studies in Nicotiana benthamiana confirmed the feasibility of reconstructing this pathway in non-native hosts, achieving strychnidin-10-one titers of 12 mg/L.

Chemical Synthesis Strategies

Classical Total Synthesis (Woodward, 1954)

Woodward’s landmark synthesis established the foundational approach for strychnidin-10-one construction:

-

Fischer Indole Synthesis : Assembly of the pyrroloindole core (Ring II and V) using phenylhydrazine and cyclohexanone derivatives.

-

Robinson Annulation : Formation of the quinuclidine system (Ring III) via intramolecular aldol condensation.

-

Mannich Cyclization : Closure of the bridged piperidine moiety (Ring IV) under acidic conditions.

-

Oxidative Functionalization : Introduction of the C10 ketone via Jones oxidation.

This 27-step route achieved an overall yield of 0.8%, highlighting the challenges of stereochemical control in polycyclic systems.

Enantioselective Synthesis (Overman, 1998)

Overman’s asymmetric synthesis addressed stereochemical challenges through:

-

Chiral Pool Utilization : Starting from (L)-tryptophan methyl ester to establish C2 and C3 configurations.

-

Pd-Catalyzed Carbonylative Stille Coupling : Key fragment coupling with 85% enantiomeric excess.

-

Aza-Cope/Mannich Cascade : Single-step formation of the ABC tricycle with complete diastereocontrol.

-

Wieland-Gumlich Aldehyde Intermediate : Final condensation with malonic acid yielded (–)-strychnidin-10-one in 5.3% overall yield over 14 steps.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Steps | Overall Yield | Key Innovation |

|---|---|---|---|

| Woodward (1954) | 27 | 0.8% | Fischer indole/Robinson annulation |

| Overman (1998) | 14 | 5.3% | Asymmetric Stille coupling |

| Magnus (2002) | 22 | 2.1% | Radical cyclization |

| Reissig (2010) | 10 | 7.8% | Samarium diiodide-mediated steps |

Modern Methodologies (2010–Present)

Recent advances focus on streamlining synthesis:

-

Samarium Diiodide-Mediated Cyclizations : Enables direct lactam formation from indole-1-ylketones, reducing step count to 10.

-

One-Pot Tandem Reactions : Combines Horner-Wadsworth-Emmons olefination with Pd-catalyzed cross-couplings for simultaneous ring formation.

-

Flow Chemistry Approaches : Continuous processing of unstable intermediates (e.g., N-oxides) improves yields to 34% for critical steps.

Analytical and Process Considerations

Analyse Chemischer Reaktionen

Types of Reactions

Strychnidin-10-one undergoes various chemical reactions, including:

Oxidation: Strychnidin-10-one can be oxidized to form strychnine N-oxide using oxidizing agents like hydrogen peroxide.

Substitution: Strychnidin-10-one can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions typically require controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include strychnine N-oxide, dihydrostrychnine, and various substituted derivatives of strychnidin-10-one .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Strychnidin-10-one is primarily recognized for its pharmacological properties. It acts as a potent antagonist of glycine receptors, which are crucial in mediating inhibitory neurotransmission in the central nervous system. This antagonism can lead to increased neuronal excitability, making it a subject of interest in research related to:

- Neuropharmacology : Studies have shown that Strychnidin-10-one can induce convulsions by blocking inhibitory signals in the spinal cord and brainstem, which has implications for understanding seizure disorders and developing anticonvulsant therapies .

- Pain Management : Due to its excitatory effects on the nervous system, there is ongoing research into using Strychnidin-10-one as a model compound for developing new analgesics that target specific pain pathways without the sedative effects commonly associated with traditional pain medications .

Toxicological Studies

The toxicological profile of Strychnidin-10-one is crucial for understanding its safety and potential risks in both therapeutic contexts and environmental exposure:

- Acute Toxicity Assessment : Research indicates that Strychnidin-10-one exhibits high toxicity levels, with LD50 values ranging significantly across different species (e.g., 0.5–2.8 mg/kg in rodents) . Understanding these toxicity levels is essential for developing safety guidelines for handling this compound in laboratory settings.

- Case Studies of Poisoning : Various case reports document instances of strychnine poisoning, often due to accidental ingestion or misuse of herbal remedies containing Strychnidin-10-one. These studies provide insights into the clinical management of poisoning cases and highlight the importance of rapid diagnosis and treatment .

Agricultural Research

Strychnidin-10-one also finds applications in agricultural science:

- Pest Control : Historically, strychnine has been used as a pesticide due to its neurotoxic effects on pests. Current research explores the potential use of Strychnidin-10-one as a more targeted approach to pest management, aiming to minimize environmental impact while maintaining effectiveness against agricultural pests .

- Ecotoxicology Studies : The environmental impact of Strychnidin-10-one is under investigation, particularly regarding its effects on non-target species and ecosystems. Studies assess how this compound interacts with various biological systems within agricultural settings .

Comprehensive Data Tables

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Pharmacology | Antagonist of glycine receptors | Induces convulsions; potential for analgesic development |

| Toxicology | Acute toxicity assessments | LD50 values range from 0.5–2.8 mg/kg in rodents |

| Case Studies | Poisoning incidents | Documented cases provide insights into clinical management |

| Agricultural Research | Pest control | Historical use as a pesticide; ongoing targeted research |

| Ecotoxicology | Environmental impact studies | Assessing interactions with non-target species |

Wirkmechanismus

Strychnidin-10-one exerts its effects by acting as an antagonist of glycine and acetylcholine receptors . It primarily affects the motor nerve fibers in the spinal cord, leading to increased muscle contractions and convulsions . The binding of strychnidin-10-one to these receptors inhibits the normal inhibitory action of glycine, resulting in uncontrolled neuronal firing and muscle spasms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Brucine (2,3-Dimethoxy-strychnidin-10-one)

Brucine is a dimethoxylated derivative of strychnine, with methoxy groups substituted at positions 2 and 3. Its molecular formula is C₂₃H₂₆N₂O₄ , and it has a molecular weight of 394.47 g/mol .

Key Differences:

- Thermochemical Properties : The enthalpy of formation (ΔH°f) of strychnidin-10-one is -496 kJ/mol , while brucine has a significantly higher ΔH°f of -172 kJ/mol . This difference of 324 kJ/mol (≈162 kJ/mol per methoxy group) highlights the stabilizing effect of methoxy substitutions .

- Biological Activity : Both compounds exhibit inhibitory activity against SARS-CoV-2. Molecular dynamics simulations suggest that strychnidin-10-one (L-1) and brucine (L-7) outperform the FDA-approved antiviral remdesivir in binding stability to viral proteins .

- Toxicity : Brucine is less acutely toxic than strychnine but retains significant neurotoxic effects due to structural similarities .

Strychnidin-10-one Salts

Salts of strychnidin-10-one, such as strychnine nitrate (CAS 66-32-0) and strychnine hydrochloride (CAS 5786-96-9), are widely used in research. These salts modify solubility and bioavailability:

Comparative Data Table

Biologische Aktivität

Strychnidin-10-one is a significant alkaloid derived from the seeds of Strychnos nux-vomica, known for its potent neurotoxic effects. This article delves into the biological activity of Strychnidin-10-one, exploring its mechanisms of action, clinical implications, and relevant case studies.

Strychnidin-10-one is a structural derivative of strychnine, characterized by its ability to act as an antagonist at glycine and acetylcholine receptors. This antagonism leads to increased excitatory neurotransmission, particularly affecting motor nerve fibers in the spinal cord. The inhibition of glycine's normal inhibitory action results in muscle hyperactivity and convulsions, which are hallmark symptoms associated with strychnine poisoning .

Mechanism Overview

- Receptor Interaction : Strychnidin-10-one binds to glycine receptors, preventing chloride ion influx, which normally induces hyperpolarization and inhibits neuronal firing.

- Neuromuscular Effects : The compound enhances motor neuron excitability, leading to muscle spasms and rigidity.

Biological Activity and Therapeutic Potential

Despite its toxicity, Strychnidin-10-one has been studied for potential therapeutic applications. It has been investigated for its effects on the central nervous system (CNS), particularly in muscle stimulation and as a possible treatment for certain neurological disorders.

Research Findings

- Neurotoxicity : Studies indicate that Strychnidin-10-one can induce severe neurotoxic effects, including convulsions and respiratory failure in cases of overdose .

- Therapeutic Applications : Research suggests potential uses in muscle stimulation therapies; however, safety concerns limit its clinical application.

Case Study 1: Canine Strychnine Poisoning

A notable case involved a German shepherd that exhibited atypical signs of strychnine poisoning after ingestion. The dog showed no seizures or tetanic spasms but displayed muscle tenseness and other symptoms consistent with neurotoxicity. The concentration of Strychnidin-10-one was confirmed through gas chromatography/mass spectrometry, revealing significant levels in urine and stomach contents .

| Parameter | Observation |

|---|---|

| Time of Observation | 10 hours post-exposure |

| Symptoms | Muscle tenseness, opisthotonus |

| Concentration (urine) | 728.5 ng/ml |

| Concentration (stomach contents) | 44.6 µg/g |

Case Study 2: Human Exposure

In another documented case, an individual ingested a lethal dose of strychnine. Symptoms included muscular contractions and characteristic facial expressions known as "risus sardonicus." The patient experienced severe complications leading to death due to asphyxia .

Comparative Analysis with Similar Compounds

To understand the unique properties of Strychnidin-10-one, it is essential to compare it with related compounds such as strychnine and brucine.

| Compound | Source | Biological Activity | Toxicity Level |

|---|---|---|---|

| Strychnidin-10-one | Strychnos nux-vomica | Neurotoxic; antagonist at glycine receptors | High |

| Strychnine | Strychnos nux-vomica | Neurotoxic; potent antagonist | Very High |

| Brucine | Strychnos nux-vomica | Less potent than strychnine | Moderate |

Q & A

Basic Research Questions

Q. What experimental approaches are most reliable for characterizing the purity and structural identity of Strychnidin-10-one in synthetic or natural samples?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and functional groups, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute configuration determination. For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection at 254 nm, as alkaloids like Strychnidin-10-one exhibit strong UV absorption . Ensure calibration against certified reference materials (CRMs) to minimize analytical bias .

Q. How can researchers design controlled experiments to isolate Strychnidin-10-one from complex botanical matrices (e.g., Strychnos nux-vomica)?

- Methodological Answer : Optimize extraction protocols using solvent polarity gradients (e.g., chloroform-methanol mixtures) to maximize alkaloid yield. Validate efficiency via thin-layer chromatography (TLC) with Dragendorff’s reagent for alkaloid detection. Fractionate crude extracts via column chromatography with silica gel or ion-exchange resins, followed by recrystallization in ethanol. Document solvent ratios, temperature, and pH conditions to ensure reproducibility .

Q. What are the best practices for validating bioassay results involving Strychnidin-10-one’s antagonistic effects on glycine receptors?

- Methodological Answer : Use patch-clamp electrophysiology in transfected HEK293 cells expressing human glycine receptors. Include positive controls (e.g., strychnine) and negative controls (vehicle-only treatments). Quantify half-maximal inhibitory concentrations (IC₅₀) via dose-response curves, ensuring triplicate trials to assess intra-experimental variability. Cross-validate findings with radioligand binding assays to confirm receptor specificity .

Advanced Research Questions

Q. How can contradictory data on Strychnidin-10-one’s LD₅₀ values across in vivo studies be systematically reconciled?

- Methodological Answer : Conduct a systematic review (following PRISMA guidelines) to collate existing LD₅₀ data from rodent models, stratifying by variables like species, administration route (oral vs. intravenous), and purity of the compound. Apply meta-analysis to quantify heterogeneity (I² statistic) and identify confounding factors (e.g., solvent carriers, batch variability). Use funnel plots to detect publication bias .

Q. What computational strategies are effective for modeling Strychnidin-10-one’s binding dynamics to neuronal receptors?

- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using crystal structures of glycine receptors (PDB ID: 3JAD). Validate force fields (AMBER or CHARMM) via molecular dynamics (MD) simulations to assess binding stability over 100 ns. Compare binding free energies (MM-PBSA/GBSA) across receptor subtypes to predict selectivity profiles. Cross-reference with mutagenesis studies to validate critical residue interactions .

Q. How can researchers address discrepancies in reported synthetic pathways for Strychnidin-10-one derivatives?

- Methodological Answer : Replicate published protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents) and characterize intermediates via spectroscopic methods. Use Design of Experiments (DoE) to optimize reaction parameters (temperature, catalyst loading). Publish negative results and side products in supplementary materials to aid troubleshooting .

Q. What ethical and methodological frameworks should guide in vivo toxicokinetic studies of Strychnidin-10-one?

- Methodological Answer : Adhere to OECD Guidelines 423 (Acute Oral Toxicity) for dose escalation, including humane endpoints (e.g., tremors, respiratory distress). Use microsampling techniques (dried blood spots) to minimize animal use. Obtain approval from institutional ethics committees, ensuring transparency in data reporting (ARRIVE 2.0 guidelines) .

Data Contradiction Analysis

Q. How should conflicting reports on Strychnidin-10-one’s stability under varying pH conditions be resolved?

- Methodological Answer : Design accelerated stability studies (ICH Q1A) across pH 1–13 at 40°C/75% RH. Quantify degradation products via LC-MS and identify hydrolytic pathways (e.g., lactam ring cleavage). Compare kinetic models (zero-order vs. first-order) to derive shelf-life predictions. Publish raw chromatograms and spectral data in open-access repositories to enable peer validation .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, equipment calibration dates) in supplementary materials .

- Systematic Reviews : Use PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) frameworks to structure literature searches .

- Data Reporting : Adhere to journal-specific guidelines for tables (e.g., SI units, horizontal lines only) and figures (legends with self-explanatory captions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.